molecular formula C15H17N3O3 B1396532 9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 663619-91-8

9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1396532
CAS RN: 663619-91-8
M. Wt: 287.31 g/mol
InChI Key: LEYQJUBFWATMMS-UHFFFAOYSA-N
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Description

“9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C15H17N3O3 . It is a derivative of pyridopyrimidine .

Scientific Research Applications

Pharmaceuticals: Antagonistic Properties

This compound exhibits versatile biological activities, including CXCR3 antagonism . CXCR3 is a chemokine receptor that plays a significant role in immune responses, and antagonists for this receptor can be valuable in treating autoimmune diseases and organ transplant rejection .

Enzyme Inhibition: Therapeutic Applications

It has been identified as a potent inhibitor of human leukocyte elastase (HLE) , which is involved in various inflammatory processes. Inhibitors of HLE can be used to treat conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Antimicrobial Activity: Efflux Pump Inhibition

The compound has shown efficacy in inhibiting the MexAB-OprM efflux pump . This pump is responsible for antibiotic resistance in Pseudomonas aeruginosa, a common bacterial pathogen. Inhibitors of this pump can restore the effectiveness of antibiotics .

Neurological Disorders: Serotonin Antagonism

It acts as a potent antagonist for the 5-HT6 receptor , which is implicated in cognitive processes and neurodegenerative disorders. Antagonists of this receptor are being explored for the treatment of Alzheimer’s disease and other forms of dementia .

Cholinergic System: Acetylcholinesterase Inhibition

9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one is also a known acetylcholinesterase inhibitor . This enzyme breaks down acetylcholine, a neurotransmitter, and its inhibition is a key strategy in treating Alzheimer’s disease .

Chemical Synthesis: Chalcogenation Reactions

In chemical synthesis, this compound is used in metal-free C-3 chalcogenation reactions to create sulfur and selenium derivatives. These derivatives have applications in creating bioactive compounds and polymer materials .

Material Science: Polymer Building Blocks

The sulfur and selenium derivatives synthesized from this compound are valuable in material science, particularly in the development of novel polymers with enhanced properties .

Agrochemicals: Development of Pesticides

Organosulfur and organoselenium compounds derived from this molecule have applications in agrochemicals. They can be used to develop new pesticides and fungicides with improved efficacy and lower environmental impact .

Safety and Hazards

The safety and hazards associated with “9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one” are not specified in the search results . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

9-acetyl-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-12(11(2)19)15-16-13(8-14(20)18(15)9-10)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYQJUBFWATMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(=O)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705373
Record name 9-Acetyl-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

663619-91-8
Record name 9-Acetyl-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663619-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Acetyl-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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